达比加群酯杂质 23

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

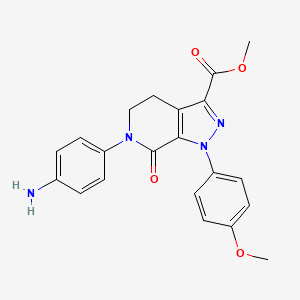

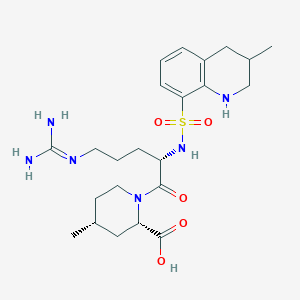

Dabigatran Impurity 23 is an impurity of Dabigatran medication . Dabigatran is a therapeutic agent, targeting the formidable menace of blood clots and stroke in individuals beset by atrial fibrillation .

Molecular Structure Analysis

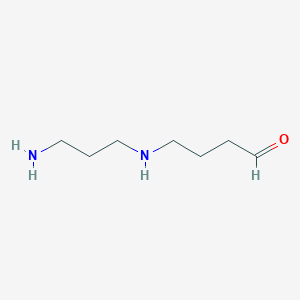

The molecular structure of Dabigatran Impurity 23 is represented by the formula C16H12N4O . The compound is also known as N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide .Chemical Reactions Analysis

Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .科学研究应用

杂质识别分析方法开发

达比加群酯酯前体的梯度反相高效液相色谱法

已开发并验证了一种选择性反相高效液相色谱法,用于分离和测定达比加群酯酯前体的潜在相关杂质。该方法能够识别在制造过程中形成的杂质,包括达比加群酯杂质 23,确保药物原料和产品的质量控制。该方法的性能根据 ICH 指南进行验证,包括特异性、检出限、定量限、线性、准确性、精密度、耐用性和鲁棒性 (Nagadeep、Kamaraj 和 Arthanareeswari,2015)。

用于估计药物稳定性和杂质谱的液相色谱-质谱法

研究开发了一种灵敏且经过验证的液相色谱-质谱法,用于分析达比加群酯酯前体并估计其在活性药物成分 (API) 和药物剂型中的杂质谱。该方法有助于了解药物稳定性与杂质谱之间的关系,包括降解产物和潜在杂质(如达比加群酯杂质 23)的识别 (Arous 和 Al-Mardini,2018)。

杂质合成和减少策略

达比加群酯杂质的合成和控制

已经进行了关于达比加群酯酯前体的有效杂质的合成、来源和控制的研究,包括可能影响大规模生产过程中药物原料质量的工艺相关杂质。这包括此类杂质的合成策略,这对于理解杂质谱分析以及确保药物原料的质量和安全至关重要 (Reddy 等人,2017)。

杂质的识别、合成和减少策略

对达比加群酯依昔美沙中的合成杂质(包括达比加群酯杂质 23)的研究导致了对其在制造过程中形成的潜在途径的检查。讨论了最小化这些杂质形成的策略,以及使用高效液相色谱监测技术和通过质谱和核磁共振确定其结构的方法 (Zheng 等人,2014)。

作用机制

Target of Action

Dabigatran Impurity 23, also known as Dabigatran Etexilate, is a direct and reversible thrombin inhibitor . Thrombin, also known as Factor IIa, plays a central role in the coagulation system by activating factors V, XI, and fibrinogen itself . By inhibiting thrombin, Dabigatran prevents the formation of blood clots .

Mode of Action

Dabigatran acts as a peptidomimetic inhibitor of thrombin . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact to convert fibrinogen to fibrin . This interaction inhibits both thrombin activity and generation .

Biochemical Pathways

Dabigatran affects the coagulation pathway by directly inhibiting thrombin . This inhibition prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . Additionally, Dabigatran has been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Pharmacokinetics

Dabigatran Etexilate is an oral prodrug that is rapidly absorbed and converted to its active form, Dabigatran . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation . This makes it effective in reducing the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, the active pharmaceutical ingredient (API) may undergo degradation, leading to drug activity loss or to the occurrence of adverse effects associated with degradation products . Dabigatran was shown to be much less susceptible to photolysis and oxidative stress

未来方向

The U.S. Food and Drug Administration (FDA) announced a nationwide recall of Dabigatran Etexilate Capsules due to detection of N-Nitrosodimethylamine (NDMA) impurity . The presence of a nitrosamine (n-nitroso-dabigatran) above the Acceptable Daily Intake level was identified in the product, used as an oral anticoagulant . There have been no reports of adverse events related to the recall at this time .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 23 involves the reaction of starting materials through a series of steps to obtain the desired product.", "Starting Materials": [ "2,3-dihydro-1H-indene-5-carboxylic acid", "thionyl chloride", "methylamine hydrochloride", "sodium cyanoborohydride", "acetic acid", "water" ], "Reaction": [ "Conversion of 2,3-dihydro-1H-indene-5-carboxylic acid to the acid chloride using thionyl chloride in dichloromethane.", "Reaction of the acid chloride with methylamine hydrochloride in methanol to form the corresponding amide.", "Reduction of the amide using sodium cyanoborohydride in acetic acid and water to generate the intermediate.", "Purification of the intermediate by column chromatography to obtain Dabigatran Impurity 23." ] } | |

CAS 编号 |

1637238-96-0 |

分子式 |

C37H41N9O4 |

分子量 |

675.8 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)